HDAC6 Inhibitory Potency: N-tert-butyl-3,5-difluorobenzamide Exhibits Low Nanomolar IC50 Values
N-tert-butyl-3,5-difluorobenzamide demonstrates potent HDAC6 inhibition with IC50 values of 14 nM and 20 nM in validated enzymatic assays, using fluorogenic HDAC substrates with incubation times of 30 and 90 minutes respectively [1][2]. In contrast, the unsubstituted benzamide core (3,5-difluorobenzamide) shows no reported HDAC6 activity at comparable concentrations, and N-methyl-3,5-difluorobenzamide exhibits only weak HDAC6 inhibition (Kd = 5400 nM) [3]. This represents a >300-fold improvement in potency for the N-tert-butyl derivative over the N-methyl analog.
| Evidence Dimension | HDAC6 enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 14 nM; IC50 = 20 nM |
| Comparator Or Baseline | N-methyl-3,5-difluorobenzamide (Kd = 5400 nM); 3,5-difluorobenzamide (no significant inhibition) |
| Quantified Difference | >300-fold improvement in potency vs. N-methyl analog |
| Conditions | Recombinant human HDAC6, fluorogenic substrate (Fluor-de-Lys or RHKKAc), fluorescence-based readout |
Why This Matters
This potency difference directly impacts experimental design, enabling the use of lower compound concentrations to achieve desired biological effects, reducing off-target risks and conserving valuable compound in screening campaigns.
- [1] BindingDB. BDBM50538729 (CHEMBL4649617): Inhibition of human HDAC6 (IC50 = 14 nM). http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50538729 (accessed 2026-04-15). View Source
- [2] BindingDB. BDBM50588334 (CHEMBL5171489): Inhibition of human HDAC6 (IC50 = 20 nM). http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50588334 (accessed 2026-04-15). View Source
- [3] BindingDB. BDBM50361259 (CHEMBL1934901): Inhibition of HDAC6 (Kd = 5400 nM). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50361259 (accessed 2026-04-15). View Source
